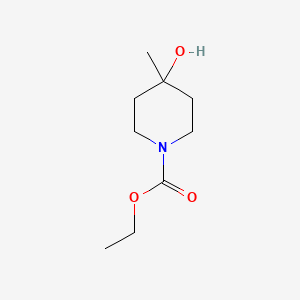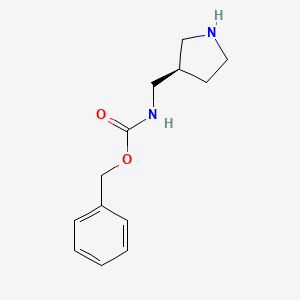
R-3-N-Cbz-Aminomethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (®-pyrrolidin-3-yl)methylcarbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its chiral nature, which can have significant implications in its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl (®-pyrrolidin-3-yl)methylcarbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with ®-pyrrolidin-3-ylmethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate .
Another method involves the use of carbamoylation reactions, where a nucleophile reacts with a carbonylimidazolide in water. This method is efficient and does not require an inert atmosphere .
Industrial Production Methods
Industrial production of benzyl (®-pyrrolidin-3-yl)methylcarbamate often involves large-scale carbamoylation reactions. The use of metal-free synthesis methods, such as the reaction of arylamines with carbon dioxide in the presence of a base, is preferred due to its environmental benefits and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (®-pyrrolidin-3-yl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: Pd-C, LiAlH4, NaBH4
Substitution: NaOCH3, LDA, RLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzyl (®-pyrrolidin-3-yl)methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of benzyl (®-pyrrolidin-3-yl)methylcarbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of enzymes by forming a stable carbamate linkage with the active site serine residue. This interaction blocks the enzyme’s activity and can be reversed by hydrolysis .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl carbamate
- Methyl carbamate
- Ethyl carbamate
Uniqueness
Benzyl (®-pyrrolidin-3-yl)methylcarbamate is unique due to its chiral nature, which can lead to different biological activities compared to its achiral counterparts. The presence of the pyrrolidine ring also adds to its structural complexity and potential reactivity .
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
benzyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-9-12-6-7-14-8-12)17-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)/t12-/m1/s1 |
Clave InChI |
QGZPSEQCVNAHGG-GFCCVEGCSA-N |
SMILES isomérico |
C1CNC[C@@H]1CNC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CNCC1CNC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(2-pyridinyl)ethyl]-4-Pyrimidinamine](/img/structure/B8753890.png)


![4-[N'-(3,5-diaminopyrazol-4-ylidene)hydrazino]benzoic acid ethyl ester](/img/structure/B8753904.png)
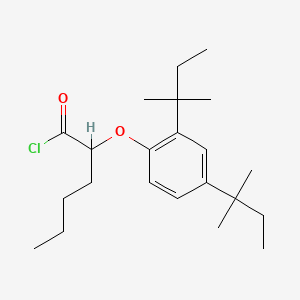
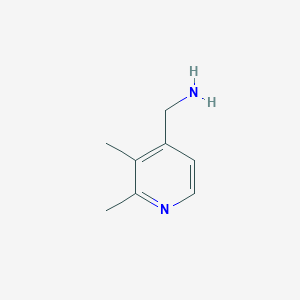
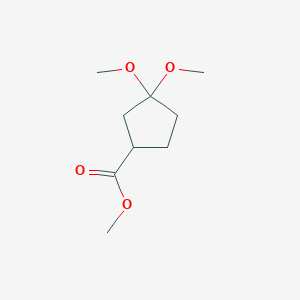
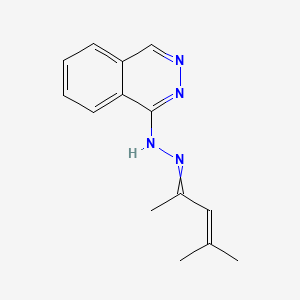
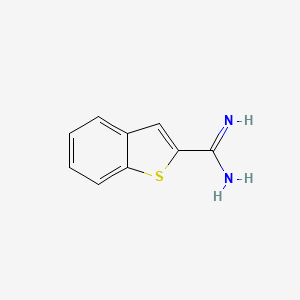

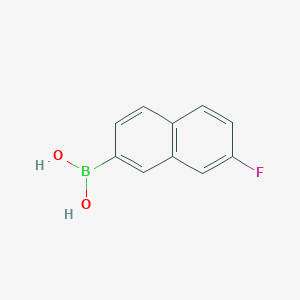
![4-[1-(2-Methylpropyl)-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol](/img/structure/B8753975.png)
